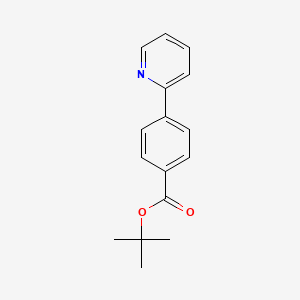

tert-Butyl 4-(pyridin-2-yl)benzoate

Description

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

tert-butyl 4-pyridin-2-ylbenzoate |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)19-15(18)13-9-7-12(8-10-13)14-6-4-5-11-17-14/h4-11H,1-3H3 |

InChI Key |

NMSMPGCVXGXXOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Contextualization of Tert Butyl 4 Pyridin 2 Yl Benzoate Within Complex Organic Architectures

Tert-Butyl 4-(pyridin-2-yl)benzoate is an organic compound that serves as a valuable building block in the construction of more complex molecular architectures. evitachem.com Its structure, featuring a tert-butyl group, a benzoate (B1203000) ester, and a pyridine (B92270) ring, provides a unique combination of steric and electronic properties. evitachem.com The tert-butyl group offers steric bulk, which can influence the conformation and reactivity of the molecule. The benzoate ester is a versatile functional group that can undergo various chemical transformations, while the pyridine ring introduces a basic nitrogen atom and specific electronic characteristics.

This compound is often utilized as an intermediate in multi-step syntheses. For instance, it can be a precursor in the preparation of ligands for asymmetric catalysis, where the precise arrangement of atoms is crucial for achieving high enantioselectivity. beilstein-journals.orgbeilstein-journals.orgcaltech.eduresearchgate.net The modular nature of its synthesis allows for the introduction of different substituents on both the pyridine and benzoate rings, enabling the fine-tuning of its properties for specific applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| CAS Number | 2640955-42-4 |

This data is compiled from publicly available chemical databases. evitachem.combldpharm.com

Significance of Pyridine and Benzoate Moieties in Advanced Organic Synthesis and Functional Materials

The pyridine (B92270) ring and benzoate (B1203000) esters are fundamental components in the toolkit of synthetic organic chemists and materials scientists. Their individual and combined properties contribute to their widespread use in a variety of applications.

The pyridine moiety , a heterocyclic aromatic compound, is a key structural element in numerous pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgnih.gov Its nitrogen atom imparts basicity and the ability to coordinate with metal ions, making it a common component of ligands in catalysis. wikipedia.org The electronic properties of the pyridine ring can be modulated by the introduction of various substituents, influencing the reactivity and photophysical characteristics of the resulting molecules. rsc.org For example, pyridyl derivatives are integral to the development of organic light-emitting devices (OLEDs) and other electronic materials. rsc.org

Benzoate esters , on the other hand, are prevalent in both natural and synthetic compounds. The ester group is relatively stable but can be readily hydrolyzed or transformed into other functional groups, making it a useful protecting group or a reactive handle in organic synthesis. evitachem.combyjus.comlearncbse.in The aromatic ring of the benzoate can be functionalized to alter the electronic and physical properties of the molecule. For instance, p-tert-butyl benzoic acid and its derivatives are used in the production of polymers, lubricants, and as corrosion inhibitors. vinatiorganics.com

The combination of these two moieties in a single molecule, as seen in tert-Butyl 4-(pyridin-2-yl)benzoate, creates a bifunctional platform. This allows for orthogonal chemical modifications, where one part of the molecule can be altered without affecting the other, providing a high degree of control in the synthesis of complex target structures.

Overview of Current Research Trends in Substituted Pyridyl Benzoates

Esterification and Transesterification Strategies

The formation of the tert-butyl ester group in tert-butyl 4-(pyridin-2-yl)benzoate is a critical step in its synthesis. Traditional esterification methods often involve the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net For hindered alcohols like tert-butanol (B103910), direct esterification can be challenging.

A particularly effective method for synthesizing esters of aromatic acids and hindered tertiary alcohols involves the use of an alkoxide intermediate. orgsyn.org This procedure entails the reaction of the corresponding acid chloride with lithium tert-butoxide, generated in situ from tert-butanol and n-butyllithium. orgsyn.org This approach provides excellent yields and is notable for its simplicity. orgsyn.org

Alternative strategies for tert-butyl ester formation include the use of tert-butyl acetoacetate (B1235776) in the presence of a catalytic amount of acid, which generates only low pressures, making it suitable for laboratory-scale synthesis. researchgate.net Another one-pot method involves the use of anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid with the carboxylic acid and tert-butanol, offering good yields for a variety of substrates. researchgate.net Additionally, 2,4,6-tris(tert-butoxy)-1,3,5-triazine has been developed as a stable, solid reagent for the acid-catalyzed tert-butylation of carboxylic acids. researchgate.net

Transesterification represents another viable pathway, where an existing ester is converted to a different ester by reaction with an alcohol. google.com This can be particularly useful for introducing the tert-butyl group under specific conditions, often catalyzed by metal salts. google.com

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The core biaryl structure of 4-(pyridin-2-yl)benzoate derivatives is most commonly constructed through carbon-carbon bond formation, facilitated by transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach to creating the pivotal bond between the pyridine and benzene (B151609) rings.

Palladium-Catalyzed (e.g., Suzuki-Miyaura) and Other Transition-Metal Mediated Approaches

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is extensively used for the formation of carbon-carbon bonds between aryl or heteroaryl partners. yonedalabs.comlibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organohalide. yonedalabs.comlibretexts.org For the synthesis of pyridyl-substituted benzoates, this would involve coupling a pyridine-boronic acid derivative with a halogenated benzoic acid ester, or vice versa. mdpi.comnih.gov

The general mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium source, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. researchgate.net For instance, the use of specific palladium precatalysts and phosphine (B1218219) ligands can significantly influence the reaction's efficiency. yonedalabs.com While 3- and 4-pyridylboronic acids are generally stable and effective in Suzuki couplings, 2-pyridylboronic acid derivatives can be less stable, presenting a challenge in the synthesis of 2-substituted pyridines. mdpi.com

Beyond palladium, other transition metals such as nickel, rhodium, and copper have also been employed in cross-coupling reactions to form biaryl linkages. nih.govresearchgate.netresearchgate.net Nickel catalysis is gaining favor due to its lower cost and abundance. libretexts.org Rhodium catalysts have been utilized for the asymmetric Suzuki-Miyaura coupling of pyridine-derived boronic acids. researchgate.net Copper-catalyzed couplings, often referred to as Ullmann-type reactions, provide an alternative, though sometimes requiring higher reaction temperatures. mdpi.com

Table 1: Comparison of Catalysts in Suzuki-Miyaura Coupling

| Catalyst System | Advantages | Disadvantages |

| Palladium | High efficiency, wide functional group tolerance, well-established. researchgate.net | Can be expensive, potential for ligand-derived impurities. nih.gov |

| Nickel | More abundant and cost-effective than palladium. libretexts.org | Can be more sensitive to reaction conditions. |

| Rhodium | Effective for asymmetric synthesis. researchgate.net | High cost. |

| Copper | Readily available and inexpensive. | Often requires higher temperatures and stronger bases. mdpi.com |

Regioselective C-H Functionalization for Pyridine and Benzoate (B1203000) Rings

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds, avoiding the pre-functionalization of starting materials often required in traditional cross-coupling reactions. beilstein-journals.orgmdpi.comnih.gov This approach allows for the direct arylation of pyridine and benzoate rings.

The functionalization of pyridine rings presents a challenge due to the electron-deficient nature of the ring and the Lewis basicity of the nitrogen atom. beilstein-journals.org However, various catalytic systems have been developed to achieve regioselective C-H arylation. Palladium catalysis is frequently employed, often with the use of specific ligands and additives to control the regioselectivity. nih.gov For instance, the arylation of 3-substituted pyridines can be directed to the C4-position. nih.gov Transition-metal-free methods for C-H arylation have also been developed, utilizing bases like cesium carbonate in DMSO to promote the coupling of arenes with aryl halides. nih.govacs.org

Recent advances have focused on directing group-free methods for the meta-C-H functionalization of pyridines, which is intrinsically difficult due to the electronic properties of the ring. nih.gov These methods often involve the temporary dearomatization of the pyridine ring to facilitate the reaction. nih.gov Rhodium(III) catalysis has also been shown to be effective for the C-3 selective alkenylation of pyridine derivatives through hydroarylation of alkynes. rsc.org

The C-H functionalization of benzoate rings can also be achieved, often directed by a functional group on the ring. acs.org These reactions provide a direct route to substituted benzoate derivatives that can then be further elaborated.

Modular Synthesis Utilizing Advanced Protecting Group Chemistry

The synthesis of complex molecules like this compound and its analogues often necessitates the use of protecting groups to mask reactive functional groups and ensure the desired reaction outcome. uchicago.eduspringernature.com A modular synthetic approach, where different building blocks are combined, relies heavily on a well-designed protecting group strategy. mdpi.com

Protecting groups should be easy to introduce and remove selectively under specific conditions without affecting other parts of the molecule. uchicago.edu In the context of synthesizing pyridyl-substituted benzoates, protecting groups might be employed for carboxylic acids, amines, or other functional groups present on the starting materials.

For example, a carboxylic acid might be protected as a methyl or ethyl ester while other transformations are carried out on the pyridine or benzene ring. synarchive.com The tert-butyl group itself can be considered a protecting group for the carboxylic acid, as it can be cleaved under acidic conditions. ub.edu The choice of protecting groups is critical for achieving orthogonality, meaning that each group can be removed in any order without affecting the others. uchicago.edu This allows for a high degree of flexibility in the synthetic sequence.

The development of new protecting groups and deprotection methods continues to expand the toolkit available to synthetic chemists, enabling the construction of increasingly complex molecular architectures. ub.edu

Development of Scalable and Efficient Synthetic Routes

A key objective in modern organic synthesis is the development of routes that are not only effective on a small scale but are also scalable, efficient, and economically viable for larger-scale production. For compounds like this compound, this involves optimizing reaction conditions, minimizing purification steps, and using readily available and inexpensive starting materials. beilstein-journals.orgnih.govresearchgate.net

Key aspects of developing scalable routes include:

Starting Material Selection: Utilizing inexpensive and readily available precursors. nih.gov

Process Optimization: Refining reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize reaction time.

Purification Strategy: Avoiding tedious purification methods like column chromatography where possible, in favor of crystallization or extraction. nih.govresearchgate.net

Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates. nih.gov

Efficient synthesis of related ester compounds, such as (pyrrol-2-yl)acetic acid esters, has also been achieved through one-pot reactions involving multiple bond-forming events. nih.gov Similarly, the synthesis of other complex benzoic acid derivatives has been optimized for efficiency. nih.gov These principles are directly applicable to the development of robust and scalable manufacturing processes for this compound.

Single-Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related structures, such as co-crystals of 2-aminobenzoic acid with pyridyl derivatives, can offer valuable insights into the likely conformational and packing characteristics. nih.govcam.ac.uknih.gov

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions.

In the absence of strong hydrogen bond donors in this compound itself, the primary interactions would likely involve weak C-H···O and C-H···N hydrogen bonds. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group are potential hydrogen bond acceptors. In similar structures, intermolecular O-H···N and N-H···O hydrogen bonds are instrumental in forming larger supramolecular assemblies. nih.gov It is plausible that in the crystalline state of the title compound, C-H···O and C-H···N interactions would play a significant role in stabilizing the crystal packing.

Crystal Packing and Supramolecular Interactions

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are fundamental in confirming the chemical structure of this compound in solution.

The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule. While specific spectral data for this compound is not extensively published, data from related compounds allows for the prediction of chemical shifts.

For the ¹H NMR spectrum, the protons on the pyridine and benzene rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the tert-butyl group would give a characteristic singlet signal in the upfield region (around δ 1.3-1.6 ppm).

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group would be found in the downfield region (around δ 165-175 ppm). The aromatic carbons would resonate in the δ 120-150 ppm range. The quaternary carbon and the methyl carbons of the tert-butyl group would have distinct signals in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine H | 7.0 - 8.7 |

| Benzene H | 7.5 - 8.2 |

| tert-Butyl H | ~1.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C | ~165 |

| Aromatic C | 120 - 155 |

| tert-Butyl Quaternary C | ~81 |

| tert-Butyl Methyl C | ~28 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: Predicted IR spectra highlight key vibrational modes characteristic of the molecule's functional groups. The presence of the ester and the aromatic systems are expected to dominate the spectrum.

| Predicted IR Absorption Bands | Functional Group Assignment |

| ~1715-1735 cm⁻¹ | C=O stretch of the tert-butyl ester |

| ~1600, 1580, 1470 cm⁻¹ | C=C and C=N stretching vibrations of the pyridine and benzene rings |

| ~1250-1300 cm⁻¹ | C-O stretching of the ester group |

| ~2960-2850 cm⁻¹ | C-H stretching of the tert-butyl group |

These predicted frequencies are consistent with the expected vibrational modes for similar aromatic esters and pyridine derivatives. The carbonyl stretch is a particularly strong and sharp indicator of the ester functionality.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is predicted to be characterized by strong absorptions in the ultraviolet region, arising from π → π* electronic transitions within the conjugated system formed by the pyridine and benzene rings. The extended conjugation between the two aromatic rings is expected to result in a bathochromic (red) shift compared to the individual chromophores. Theoretical calculations on similar 2-phenylpyridine (B120327) systems suggest that the conformation of the molecule can significantly influence the UV absorption, with more planar conformations leading to higher intensity absorptions. bldpharm.combldpharm.com

Mass Spectrometry Techniques

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 255.31 g/mol ), the predicted mass spectrum would exhibit a prominent molecular ion peak ([M]⁺) at m/z 255.

A characteristic fragmentation pathway would involve the loss of the tert-butyl group, a stable carbocation, leading to a significant peak at m/z 199 ([M - 56]⁺). Another major fragmentation would be the loss of isobutene from the tert-butyl ester, resulting in a peak corresponding to 4-(pyridin-2-yl)benzoic acid at m/z 200 ([M - 55]⁺). Further fragmentation of the aromatic backbone would also be expected.

| Predicted Mass Spectrometry Fragments | Fragment Identity |

| 255 | [M]⁺ (Molecular ion) |

| 199 | [M - C₄H₈]⁺ |

| 200 | [M - C₄H₇]⁺ |

| 57 | [C₄H₉]⁺ |

Chirality and Stereochemical Considerations (by analogy with related ligands)

While this compound itself does not possess a traditional chiral center, the phenomenon of atropisomerism can give rise to chirality in biaryl systems where rotation around the single bond connecting the two aryl rings is hindered. sigmaaldrich.com This restricted rotation creates stereoisomers that are non-superimposable mirror images (enantiomers) or diastereomers. sigmaaldrich.comchemicalbook.com

The potential for atropisomerism in 2-arylpyridines is a subject of considerable interest. chemicalbook.com The barrier to rotation around the C-C bond between the pyridine and benzene rings is influenced by the steric bulk of the substituents ortho to the interannular bond. In the case of this compound, the substituents on the pyridine ring (at the 3- and 6-positions) and the benzene ring (at the 3'- and 5'-positions relative to the pyridine) are hydrogens.

However, the principle of atropisomerism in related, more sterically hindered 2,2'-bipyridine (B1663995) and other pyridine-aryl ligands provides a valuable analogy. researchgate.net For instance, the introduction of bulky groups at the positions ortho to the bond connecting the two aromatic rings can significantly increase the rotational barrier, allowing for the isolation of stable atropisomers. chemicalbook.com While the unsubstituted nature of the ortho positions in this compound suggests that the rotational barrier is likely too low to allow for the isolation of stable atropisomers at room temperature, the molecule will exist as a mixture of rapidly interconverting conformers. The preferred conformation is likely to be non-planar to minimize steric interactions between the ortho hydrogens of the two rings. bldpharm.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and various molecular properties of tert-butyl 4-(pyridin-2-yl)benzoate and related structures. These computational approaches allow for a detailed examination of the molecule at the atomic level.

The process of geometry optimization is crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. pjbmb.org.pkchemrxiv.org For compounds like this compound, this involves finding the lowest energy conformation by exploring the potential energy surface. pjbmb.org.pk Computational software is used to perform these calculations, which can be particularly complex for molecules with multiple rotatable bonds. pjbmb.org.pkresearchgate.net The resulting optimized geometry provides insights into bond lengths, bond angles, and dihedral angles that define the molecule's shape. pjbmb.org.pk Understanding the conformational landscape is essential as it can significantly influence the molecule's physical and chemical properties. chemrxiv.org

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic behavior. beilstein-journals.orgresearchgate.netaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. aimspress.comnih.govrsc.org A smaller gap generally suggests higher reactivity. aimspress.com For this compound, the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net The HOMO is typically localized on the electron-rich parts of the molecule, acting as an electron donor, while the LUMO is on the electron-deficient parts, acting as an electron acceptor. researchgate.netaimspress.com

Table 1: Key Quantum Chemical Descriptors

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.netchemrxiv.org The MEP map displays regions of negative potential, typically associated with lone pairs of electrons and indicating sites for electrophilic attack, and regions of positive potential, which are susceptible to nucleophilic attack. chemrxiv.org For this compound, the MEP map would highlight the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group as regions of negative potential. researchgate.netresearchgate.net

Mechanistic Insights into Chemical Transformations (e.g., Reaction Pathways, Bonding Evolution Theory)

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. rsc.org By mapping out the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a reaction. rsc.org Techniques like Bonding Evolution Theory (BET) offer a detailed description of the changes in chemical bonds throughout a reaction, tracking the formation and breaking of bonds. mdpi.comnih.govmdpi.com This level of insight is crucial for understanding reaction kinetics and for designing more efficient synthetic routes. rsc.org For instance, in reactions like the palladium-catalyzed methylation of related 2-phenylpyridine (B120327) structures, computational studies have been used to compare different possible mechanistic pathways, including radical and non-radical routes, and to identify the rate-limiting steps. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as FT-IR and NMR spectra. ijcce.ac.ir Theoretical calculations can provide vibrational frequencies and chemical shifts that can be compared with experimental results to confirm the structure of a synthesized compound. ijcce.ac.ir The agreement between calculated and experimental spectra serves as a validation of both the computational method and the experimental findings. ijcce.ac.ir For example, DFT calculations have been successfully used to predict the vibrational spectra of various organic molecules, aiding in the assignment of observed spectral bands. ijcce.ac.ir

Exploration of Non-Linear Optical (NLO) Properties

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the coordination chemistry or supramolecular assembly of the compound This compound that aligns with the detailed topics requested.

The performed searches for the synthesis of its metal complexes, its use in the fabrication of Metal-Organic Frameworks (MOFs), its role in chiral assemblies, or studies on its adsorption and magnetic properties did not yield any specific research findings. While there is extensive research on related pyridyl-benzoate ligands and their corresponding metal complexes and MOFs, the specific isomer and ester combination of this compound does not appear in the context of the requested outline.

Therefore, it is not possible to generate an article with detailed research findings, data tables, and scientifically accurate content for the specified sections and subsections as the foundational research data for this particular compound is not available in the public domain.

Catalytic Applications and Mechanistic Investigations

Potential as Ligands in Asymmetric Catalysis (by analogy with pyridinooxazoline ligands)

Pyridinooxazoline (PyOx) ligands, which share the core pyridinyl-aryl structure, are a significant class of bidentate dinitrogen ligands extensively used in asymmetric catalysis. beilstein-journals.org The combination of a planar, electron-deficient pyridine (B92270) ring and a chiral, non-planar oxazoline (B21484) ring creates a unique stereochemical environment around a coordinated metal center. This has proven highly effective in inducing asymmetry in a wide range of chemical reactions. researchgate.netrsc.org The structural similarities suggest that tert-Butyl 4-(pyridin-2-yl)benzoate, when appropriately functionalized to introduce chirality, could serve as a precursor to a new family of effective ligands for asymmetric transformations.

The efficacy of PyOx ligands is well-documented in achieving high levels of stereo- and enantioselectivity. researchgate.netrsc.org For instance, the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand has been successfully employed in the catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones. beilstein-journals.org This reaction yields cyclic ketones with β-benzylic quaternary stereocenters in high yields and enantioselectivities. The success of such transformations is attributed to the "push-pull" electronic effect created by the coordination of both the pyridine and oxazoline nitrogens to the metal center, which influences the geometry and reactivity of the catalytic complex. nih.gov

The design of PyOx ligands can be systematically varied to optimize performance for specific reactions. Factors such as the steric bulk of the substituent on the oxazoline ring and the electronic nature of substituents on the pyridine ring can be modified. nih.gov This tunability allows for the creation of a library of ligands to screen for optimal reactivity and selectivity in various asymmetric reactions, including hydrosilylation of ketones and Mannich reactions. cambridgenetwork.co.uk

Roles in Transition-Metal Catalysis (e.g., Ni-catalyzed reactions of related systems)

The pyridinyl-aryl scaffold is a versatile ligand framework for a variety of transition-metal-catalyzed reactions, with nickel catalysis being a prominent example. nih.govresearchgate.netorgsyn.org These ligands are effective in stabilizing various oxidation states of nickel, particularly the low-valent organonickel radical species often invoked in cross-coupling reactions. nih.gov The strong σ-donating and π-accepting properties of these ligands contribute to high field splitting and the stabilization of open-shell organometallic intermediates. nih.gov

In nickel-catalyzed cross-electrophile coupling reactions, which join two different electrophiles, ligands with a pyridinyl core have been instrumental. For example, in the coupling of aryl chlorides with primary alkyl chlorides, a pyridine-2,6-bis(N-cyanocarboxamidine) ligand was key to achieving selective cross-coupling over homocoupling. nih.gov The ability of nitrogen-based ligands to favor single-electron pathways is crucial in these radical-mediated processes. nsf.gov The reaction of aryl halides with nickel(0) complexes bearing bipyridine or phenanthroline ligands often proceeds through odd-numbered oxidation states. rsc.org

The table below summarizes the performance of different nitrogen-based ligands in a nickel-catalyzed cross-electrophile coupling reaction.

| Ligand | Product Yield (%) | Dimer Yield (%) |

| PyBCamCN | High | Low |

| bipyridine (bpy) | Low | High |

| Pyridine 2-carboxamidine (PyCam) | Low | Low (hydrodehalogenation) |

| Data derived from studies on related systems. nih.gov |

Reaction Optimization and Catalyst Performance Enhancement

Optimizing catalytic systems that employ pyridinyl-aryl ligands involves the systematic variation of multiple reaction parameters. This includes the choice of metal precursor, ligand structure, solvent, and any additives. For instance, in the development of a flow synthesis for PyOx ligands, an autonomous self-optimizing system was used to rapidly identify optimal conditions, highlighting the importance of efficient screening methods. rsc.org

The introduction of specific functional groups onto the ligand backbone can significantly enhance catalyst performance. For example, electron-withdrawing groups on the pyridine ring can increase the positive charge on the coordinated metal, which may facilitate C-H activation steps. researchgate.net Conversely, the steric profile of the ligand can be adjusted to control substrate approach and influence regioselectivity in reactions like the C-H arylation of pyridine N-oxides. beilstein-journals.org The choice of solvent and base is also critical, as demonstrated in nickel-catalyzed C-H alkylation of indoles, where a NiBr2·(THF)2/Bpy system with LiHMDS as the base proved optimal. researchgate.net

Elucidation of Catalytic Reaction Mechanisms

Understanding the mechanism of a catalytic reaction is fundamental to its improvement and broader application. For reactions involving pyridinyl-aryl ligands, mechanistic studies often combine experimental approaches (like kinetic analysis and characterization of intermediates) with computational studies (like Density Functional Theory, DFT).

In palladium-catalyzed C-H arylation of pyridines, a proposed mechanism involves the initial coordination of the palladium to the pyridine nitrogen. beilstein-journals.org This is followed by a concerted metalation-deprotonation (CMD) step to form an aryl-palladium intermediate. Subsequent oxidative addition of an aryl halide and reductive elimination yields the arylated pyridine product. beilstein-journals.org

Mechanistic studies on the direct arylation of pyridine N-oxide have revealed cooperative catalysis between two distinct palladium centers, challenging earlier proposals of a simpler, single-site mechanism. nih.gov In nickel-catalyzed cross-electrophile coupling, a consensus mechanism involves the formation of an alkyl radical from the alkyl halide, which then reacts with a (L)Ni(II)(Ar)X intermediate. This forms a high-valent Ni(III) species that undergoes rapid reductive elimination to form the C-C bond. orgsyn.org The ligand's role is critical in modulating the stability and reactivity of these nickel intermediates and in preventing undesirable side reactions.

Chemical Transformations and Derivatization

Oxidation of the Pyridine (B92270) Nitrogen (N-oxidation)

The nitrogen atom of the pyridine ring in tert-Butyl 4-(pyridin-2-yl)benzoate can undergo oxidation to form the corresponding N-oxide. This transformation is a common strategy in organic synthesis to alter the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. For instance, the oxidation of a related compound, 2,6-dichloropyridine (B45657) N-oxide, is utilized in ruthenium-porphyrin-catalyzed oxidations. torvergata.it The introduction of the oxygen atom deactivates the ring towards electrophilic substitution and activates the positions ortho and para to the nitrogen for nucleophilic attack. This modification can also influence the steric and electronic environment of the molecule, which can be advantageous in the design of ligands for catalysis.

Functional Group Transformations on the Benzoate (B1203000) Ester and Pyridine Ring

The tert-butyl ester and the pyridine ring of this compound are amenable to a range of functional group transformations. The tert-butyl group, while generally robust, can be manipulated under specific conditions. For example, in different contexts, the steric hindrance provided by a tert-butyl group can direct reactions to other parts of the molecule. torvergata.it

The pyridine ring can be functionalized through various methods. For instance, the synthesis of derivatives of pyridinooxazoline (PyOx) ligands often starts from functionalized pyridines. beilstein-journals.orgresearchgate.net These transformations can include the introduction of substituents that modulate the electronic properties of the ligand, such as the electron-withdrawing trifluoromethyl group, which can enhance catalytic activity and enantioselectivity in certain reactions.

Selective Hydrolysis and Transesterification Reactions

The tert-butyl ester of this compound can be selectively hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This hydrolysis is a critical step in many synthetic routes, allowing for subsequent modifications at the carboxyl group. For example, the resulting carboxylic acid can be activated and coupled with amines to form amides, a key step in the synthesis of more complex molecules and ligands. beilstein-journals.orgresearchgate.net

Transesterification, the conversion of one ester to another, is also a viable transformation. While specific examples for this compound are not detailed in the provided context, this reaction is a standard method for modifying the ester group to suit the needs of a particular synthetic target. For instance, methanolysis is a common reaction for related pyridine-containing compounds. beilstein-journals.orgresearchgate.net

Strategic Use as a Synthetic Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. rug.nlnih.gov While direct participation of this compound in a described MCR is not explicitly found, its structural motifs are relevant to intermediates and products of such reactions. For instance, the pyridine and benzoate moieties are common components in the synthesis of heterocyclic compounds. nih.gov The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, for example, is used to synthesize 2,3-di-substituted imidazo[1,2-a]pyrazin-8-amines, where functionalized aldehydes and isocyanides are key reactants. rug.nl The functional groups present in this compound, such as the ester, are generally well-tolerated in such reactions. rug.nl

The strategic design of MCRs often involves precursors with functionalities similar to those in this compound. The pyridine ring can act as a key building block, and the benzoate portion can be a handle for further derivatization or a directing group in subsequent transformations.

Interactive Data Table: Chemical Transformations

| Transformation | Reagents and Conditions | Product Type | Potential Application |

| N-oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide | Altered electronic properties, directing group for nucleophilic substitution |

| Ester Hydrolysis | Acid or base catalysis (e.g., TFA, NaOH) | Carboxylic acid | Intermediate for amide coupling, further functionalization |

| Amide Formation | Activation of the corresponding carboxylic acid (e.g., with isobutylchloroformate), followed by reaction with an amine | Amide | Synthesis of ligands and complex molecules beilstein-journals.orgresearchgate.net |

| Functionalization of Pyridine Ring | Various, depending on the desired substituent (e.g., introduction of a trifluoromethyl group) | Substituted pyridine derivative | Modulation of electronic and steric properties for catalysis |

Research on Isomers, Analogues, and Structure Property Relationships

Positional Isomers: Ortho, Meta, and Para Substitution Effects on Pyridine (B92270) and Benzoate (B1203000) Rings

The concept of positional isomerism is critical in understanding the properties of aromatic compounds. In the pyridyl-benzoate framework, the relative positions of the pyridyl group on the benzoate ring and substituents on either ring can dramatically alter the molecule's electronic properties, coordination chemistry, and biological activity.

Similarly, the substitution pattern on the benzoate ring (ortho, meta, or para) dictates the electronic communication between the substituent and the pyridyl-ester core. A study on substituted phenyl benzoates using 13C NMR revealed that electron-withdrawing substituents in one ring decrease the sensitivity of the carbonyl carbon to substitution in the other ring, while electron-donating groups have the opposite effect. nih.gov This highlights a "cross-interaction" between the two aromatic systems, mediated by the ester linkage.

The antibacterial activity of benzoic acid derivatives has been shown to be influenced by the position of substituents. For instance, a study on the effect of positional isomerism of hydroxyl and methoxyl substituted benzoic acids against E. coli found that the position of the substituent on the benzoic ring was a key determinant of antibacterial efficacy. nih.gov This suggests that the various positional isomers of substituted pyridyl-benzoates could exhibit a range of biological activities.

The influence of positional isomerism extends to the construction of coordination polymers. The use of 3-pyridyl versus 4-pyridyl substituted naphthalene (B1677914) diimides as ligands for zinc resulted in coordination polymers with distinct linear and zigzag chain structures, respectively. rsc.org This demonstrates that the vectorial properties of positional isomers can be exploited to control the dimensionality and topology of supramolecular assemblies.

A summary of the directing effects of common substituents on an aromatic ring is presented in the table below.

| Substituent Type | Directing Effect | Activating/Deactivating |

| -NH2, -OH, -OR | Ortho, Para | Strongly Activating |

| -Alkyl | Ortho, Para | Weakly Activating |

| -Halogens | Ortho, Para | Weakly Deactivating |

| -C=O, -COOR, -CN | Meta | Deactivating |

| -NO2 | Meta | Strongly Deactivating |

Comparative Studies with Alkyl and Aryl Benzoate Analogues

To understand the specific contribution of the tert-butyl group in tert-butyl 4-(pyridin-2-yl)benzoate, it is instructive to compare it with analogues bearing different alkyl or aryl ester groups. The size, shape, and electronic nature of the ester group can influence the molecule's solubility, stability, and interactions with biological targets or metal centers.

The tert-butyl group is a bulky alkyl group that can provide steric hindrance, potentially influencing the molecule's conformation and protecting the ester linkage from hydrolysis. In contrast, a smaller alkyl group like a methyl group would offer less steric protection. For instance, in a study of imidazopyridine antiprotozoal agents, the nature of the ester group was found to be a critical factor in the compound's activity.

Aryl benzoates, where the tert-butyl group is replaced by a phenyl or substituted phenyl ring, introduce additional possibilities for π-π stacking interactions and electronic modulation. A study on phenyl benzoates demonstrated that substituents on the phenyl ester ring have a pronounced electronic effect on the carbonyl group, which is transmitted through the ester linkage. nih.gov This suggests that replacing the tert-butyl group with an aryl group would significantly alter the electronic properties of the pyridyl-benzoate system.

In the context of cholinesterase inhibitors, a study on 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains highlighted the importance of the lipophilic tail for activity. While not a direct comparison, this research underscores that the nature of the group attached to the core heterocyclic structure can be tuned to optimize biological interactions.

The table below provides a hypothetical comparison of properties between this compound and its methyl and phenyl analogues, based on general chemical principles.

| Property | tert-Butyl Ester | Methyl Ester | Phenyl Ester |

| Steric Hindrance | High | Low | Moderate |

| Hydrolytic Stability | High | Low | Moderate |

| Lipophilicity | High | Low | High |

| Potential for π-stacking | No | No | Yes |

Structure-Activity Relationships in Related Ligand Systems

The pyridyl-benzoate moiety is a common structural motif in ligands designed for coordination chemistry and medicinal chemistry. The nitrogen atom of the pyridine and the oxygen atoms of the carboxylate group can act as a bidentate N,O-donor system, chelate metal ions, and participate in hydrogen bonding. researchgate.net

Structure-activity relationship (SAR) studies on various pyridine-containing compounds have provided valuable insights into the features that govern their biological activity. For instance, a review of pyridine derivatives with antiproliferative activity found that the presence and position of methoxy, hydroxyl, carbonyl, and amino groups significantly influenced their efficacy against cancer cell lines. nih.gov Conversely, bulky groups or halogen atoms often led to decreased activity. nih.gov

In the development of inhibitors for Mitogen- and Stress-Activated Kinase 1 (MSK1), a series of arylpyridin-2-yl guanidine (B92328) derivatives were synthesized and evaluated. mdpi.com This study revealed that the substitution pattern on the aryl ring and the nature of the heterocyclic ring were critical for inhibitory activity. For example, a 3-pyridyl derivative showed better activity than a 4-pyridyl analogue, highlighting the subtle but significant effects of isomerism. mdpi.com

The coordination chemistry of pyridyl-carboxylate ligands is also rich and varied. The coordination mode of the carboxylate group (monodentate, bidentate, bridging) can be influenced by the metal ion, the solvent, and the presence of other substituents. mdpi.com This versatility makes pyridyl-benzoate derivatives attractive building blocks for the construction of metal-organic frameworks (MOFs) with tailored properties for applications in catalysis and materials science. acs.org

Design Principles for Next-Generation Pyridyl-Benzoate Derivatives

The knowledge gained from studying isomers, analogues, and related ligand systems provides a solid foundation for the rational design of new pyridyl-benzoate derivatives with desired properties. Key design principles include:

Tuning Electronic Properties: The electronic character of the molecule can be finely tuned by the judicious placement of electron-donating or electron-withdrawing substituents on either the pyridine or the benzoate ring. This can be used to modulate the reactivity of the molecule, its ability to coordinate to metal ions, or its interaction with biological targets.

Controlling Supramolecular Architecture: The positional isomerism of the pyridyl group and other substituents can be used to direct the assembly of coordination polymers and MOFs with specific topologies and dimensionalities. rsc.org This allows for the design of materials with controlled porosity and functionality.

Optimizing Biological Activity: SAR data from related systems can guide the modification of the pyridyl-benzoate scaffold to enhance a specific biological activity. This includes altering the substitution pattern to improve binding to a target enzyme or receptor, or modifying the ester group to improve pharmacokinetic properties. nih.gov

Enhancing Ligand Properties: The bidentate N,O-donor character of the pyridyl-benzoate core can be exploited for the development of novel ligands for catalysis or sensing. The steric and electronic properties of the ligand can be modified to control the coordination environment around a metal center, thereby influencing its catalytic activity or selectivity.

By systematically applying these principles, it is possible to design and synthesize next-generation pyridyl-benzoate derivatives with tailored properties for a wide range of applications, from new therapeutic agents to advanced functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.